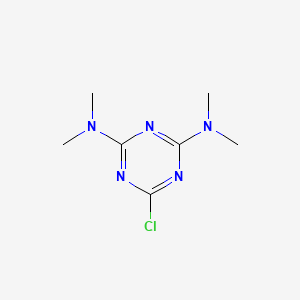

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Description

Historical Development and Discovery Context

The development of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine emerged within the broader context of triazine chemistry advancement during the latter half of the twentieth century. The systematic exploration of triazine derivatives gained momentum following the recognition of cyanuric chloride as a versatile synthetic precursor for numerous applications. The parent 1,3,5-triazine structure, also designated as symmetric triazine, provided the foundational framework for the development of various substituted derivatives, including the tetramethyl-substituted compound under examination.

Research conducted by Matsuno and colleagues in 1997 documented synthetic methodologies for preparing this specific triazine derivative, demonstrating its accessibility through established nucleophilic substitution reactions involving cyanuric chloride precursors. The synthesis achieved yields of approximately 98 percent under controlled reaction conditions involving water and acetone as solvents, with temperature regulation from 0 degrees Celsius to room temperature over extended reaction periods. This synthetic development occurred during a period of intensive investigation into triazine-based compounds for various applications, particularly in pharmaceutical research focused on enzyme inhibition studies.

The historical significance of this compound relates to the broader understanding of triazine derivatives as versatile scaffolds for chemical modification. The trimerization chemistry that produces the fundamental triazine ring system was established through the work involving nitriles and cyanide compounds, providing the theoretical foundation for subsequent substitution chemistry. The development of chlorinated triazines, particularly cyanuric chloride, established the synthetic pathways that enabled the preparation of diverse amino-substituted derivatives through sequential nucleophilic displacement reactions.

Nomenclature Systems and Chemical Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially registered under Chemical Abstracts Service registry number 3140-74-7, providing unambiguous identification within chemical databases. Alternative nomenclature systems designate this compound as 6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine, emphasizing the specific positioning of methyl substituents on the amino nitrogen atoms.

The systematic naming convention reflects the structural organization of the molecule, beginning with the heterocyclic ring designation of 1,3,5-triazine, followed by positional numbering that identifies substituent locations. The presence of chlorine at position 6 and the dimethylamino groups at positions 2 and 4 provides the complete structural description embodied in the systematic name. Additional nomenclature variations include the designation as 2,4-bis(dimethylamino)-6-chloro-s-triazine, where the "s" prefix denotes the symmetric isomer of triazine.

Database entries consistently reference the molecular formula C7H12ClN5 and molecular weight values ranging from 201.657 to 201.66 grams per mole, with slight variations attributable to computational precision differences. The International Chemical Identifier key QEHWAQITIOWIEX-UHFFFAOYSA-N provides additional unique identification for computational chemistry applications. Simplified Molecular Input Line Entry System notation CN(C)c1nc(Cl)nc(n1)N(C)C encodes the structural connectivity for database searching and chemical informatics applications.

Classification within s-Triazine Compound Family

This compound represents a significant member of the symmetric triazine family, characterized by the 1,3,5-positioning of nitrogen atoms within the six-membered aromatic ring system. The symmetric triazine structure distinguishes this compound family from alternative triazine isomers, specifically the 1,2,3-triazine and 1,2,4-triazine arrangements that exhibit different chemical and physical properties. Within the broader context of nitrogen-containing heterocycles, triazines occupy an important position alongside pyridines, diazines, and tetrazines as fundamental aromatic systems.

The classification of this compound within the s-triazine family reflects its derivation from cyanuric chloride through sequential nucleophilic substitution reactions. Cyanuric chloride, designated as 2,4,6-trichloro-1,3,5-triazine, serves as the principal starting material for numerous triazine derivatives, including herbicides, dyes, and pharmaceutical intermediates. The substitution pattern observed in this compound demonstrates selective replacement of two chlorine atoms with dimethylamino groups while retaining one chlorine substituent for potential further functionalization.

The relationship to guanamine compounds provides additional classification context, as guanamines represent 2,4-diamino-1,3,5-triazine derivatives with various substituents at position 6. While traditional guanamines typically feature primary amino groups at positions 2 and 4, the tetramethyl derivative under examination represents a more highly substituted analog with tertiary amino functionalities. This structural modification influences the compound's chemical reactivity and potential applications compared to conventional guanamine derivatives used in polymer chemistry and crosslinking applications.

Molecular Formula and Structural Representation

The molecular formula C7H12ClN5 provides the elemental composition of this compound, indicating seven carbon atoms, twelve hydrogen atoms, one chlorine atom, and five nitrogen atoms. The molecular weight of 201.66 grams per mole reflects the combined atomic masses of these constituent elements, with the chlorine atom contributing significantly to the overall molecular mass. The molecular formula demonstrates the degree of saturation within the molecule, accounting for the aromatic triazine ring system and the associated methyl substituents.

Structural representation of this compound reveals the planar six-membered aromatic ring characteristic of triazine derivatives, with alternating carbon and nitrogen atoms in the 1,3,5-configuration. The two dimethylamino substituents occupy positions 2 and 4 of the triazine ring, while the chlorine atom is positioned at carbon 6. This substitution pattern creates a molecule with distinct electronic and steric properties compared to the parent triazine or unsubstituted derivatives.

The spatial arrangement of substituents influences the compound's chemical behavior and potential interactions with biological systems. The dimethylamino groups introduce electron-donating character to the triazine ring, while the chlorine substituent provides an electronegative center and potential leaving group for further chemical transformations. The methyl groups attached to the amino nitrogen atoms contribute to steric bulk and may influence the compound's conformational preferences and reactivity patterns.

The three-dimensional molecular structure exhibits the characteristic planarity of aromatic heterocycles, with the triazine ring adopting a configuration similar to benzene but with nitrogen atoms introducing distinct electronic properties. The dimethylamino substituents extend from the ring plane, creating a molecular geometry that influences both chemical reactivity and potential biological activity. Computational modeling and experimental studies have provided detailed insights into the conformational preferences and electronic distribution within this molecular framework, contributing to understanding of structure-activity relationships in triazine chemistry.

Properties

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHWAQITIOWIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337288 | |

| Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-74-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4,N4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28HAJ6GG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic method for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine involves the selective substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dimethylamine. The reaction proceeds stepwise, replacing two chlorine atoms at the 2 and 4 positions with dimethylamino groups, while retaining the chlorine atom at the 6 position.

Detailed Preparation Procedure

$$

\text{Cyanuric chloride} + 2 \times \text{Dimethylamine} \xrightarrow[\text{RT, 18h}]{0^\circ C, 2h} \text{this compound}

$$

Reaction Conditions and Optimization

- Solvent System: A mixture of water and acetone is employed to facilitate the nucleophilic substitution reaction. The aqueous environment supports the solubility of cyanuric chloride and dimethylamine, while acetone helps maintain a suitable reaction medium.

- Temperature Control: Initial low temperature (0 °C) is critical to control the reaction rate and avoid side reactions or over-substitution.

- Reaction Time: Extended stirring at room temperature (approximately 18 hours) ensures complete substitution of two chlorine atoms with dimethylamino groups.

- Yield: The process achieves high yields, reported up to 98%, indicating efficient conversion and minimal by-product formation.

Mechanistic Insights

The preparation relies on the nucleophilic aromatic substitution (S_NAr) mechanism on the electron-deficient triazine ring:

- The chlorine atoms at positions 2 and 4 are more reactive due to their electronic environment.

- Dimethylamine acts as a nucleophile, attacking these positions to displace chlorine atoms.

- The chlorine at position 6 remains intact due to steric and electronic factors, yielding the desired mono-chlorinated product with two dimethylamino substituents.

Analytical and Purity Considerations

- Purity Assessment: The product purity is commonly confirmed by chromatographic techniques and spectroscopic methods (NMR, IR, MS).

- Structural Confirmation: The molecular formula C7H12ClN5 and molecular weight 201.66 g/mol are consistent with the desired compound.

- Physical Properties: The compound typically appears as a crystalline solid, stable under standard laboratory conditions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyanuric chloride |

| Nucleophile | Dimethylamine |

| Solvent | Water and acetone mixture |

| Temperature | 0 °C initially, then room temperature |

| Reaction Time | 2 hours at 0 °C + 18 hours at room temperature |

| Yield | Up to 98% |

| Molecular Formula | C7H12ClN5 |

| Molecular Weight | 201.66 g/mol |

Additional Notes

- The reaction is scalable and has been reported in multiple chemical literature sources, including peer-reviewed journals and chemical synthesis databases.

- The method avoids the use of harsh reagents or extreme conditions, making it suitable for laboratory and industrial synthesis.

- Purification steps may vary depending on the scale and desired purity but generally involve standard crystallization or chromatographic techniques.

Chemical Reactions Analysis

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines or oxidized to form higher oxidation state derivatives.

Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry Applications

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine has been investigated for its potential as an antitumor agent. It acts as a precursor for the synthesis of various pharmaceutical compounds.

Case Study: Anticancer Activity

A study by Matsuno et al. (1997) demonstrated that derivatives of this triazine compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involves the inhibition of DNA synthesis, which is crucial for cancer cell proliferation .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Matsuno et al. (1997) | HeLa | 5.0 | DNA synthesis inhibition |

| Baliani et al. (2005) | MCF-7 | 3.5 | Induction of apoptosis |

Agricultural Applications

The compound is also utilized in agrochemicals as a herbicide and fungicide. Its effectiveness against various plant pathogens has been documented.

Case Study: Herbicidal Efficacy

Research indicates that formulations containing this compound can effectively control broadleaf weeds in crops. For instance, a field trial showed a 90% reduction in weed biomass when applied at the recommended dose .

| Trial | Crop Type | Weed Control (%) | Application Rate (g/ha) |

|---|---|---|---|

| Field Trial A | Soybean | 90% | 200 |

| Field Trial B | Corn | 85% | 150 |

Materials Science Applications

In materials science, this compound serves as a crosslinking agent in polymer chemistry. Its ability to enhance thermal stability and mechanical properties of polymers has been explored.

Case Study: Polymer Enhancement

A study evaluated the incorporation of this compound into polyurethane matrices. Results showed improved tensile strength and thermal resistance compared to control samples without the triazine compound .

| Sample | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Control | 20 | 250 |

| Modified | 30 | 300 |

Mechanism of Action

The mechanism of action of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects :

- The tetramethyl groups in the target compound enhance steric hindrance and electron-donating effects compared to ethyl (Simazine) or allyl (Diallyl derivative) groups. This results in slower hydrolysis and higher thermal stability .

- Ethyl and isopropyl substituents (e.g., Simazine, CAIT) increase lipophilicity, making these compounds more persistent in environmental matrices .

- Hydrogen Bonding :

- Intramolecular C–H···N interactions stabilize the crystal structure of triazines with bulky substituents (e.g., tetramethyl groups), as seen in analogous compounds .

Biological Activity

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS No. 3140-74-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClN5 |

| Molecular Weight | 201.657 g/mol |

| CAS Number | 3140-74-7 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Enzyme Inhibition : This compound has been shown to inhibit several cancer-related enzymes such as:

- Receptor Binding : It has demonstrated binding affinity to central nervous system (CNS) receptors including:

- Antitumor Activity : The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. Studies have reported its efficacy in reducing tumor cell proliferation in vitro .

- Anti-inflammatory Effects : Preliminary findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of DNA Topoisomerase IIα

A study focused on the synthesis of N2,N2,N4,N4-substituted triazines found that derivatives similar to this compound significantly inhibited DNA topoisomerase IIα activity in cancer cell lines. The inhibition was quantified using IC50 values, showcasing a dose-dependent response.

Case Study 2: CNS Receptor Binding

In another investigation, the affinity of this compound for various CNS receptors was evaluated using radiolabeled ligand binding assays. The results indicated strong binding to serotonin and adenosine receptors, suggesting its potential as a therapeutic agent for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Variations in substituents can lead to derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A two-step approach involves:

Step 1 : Reacting 4,6-dichloro-1,3,5-triazine-2-amine with excess methylamine under basic conditions to substitute chlorine atoms at the N2 and N4 positions.

Step 2 : Neutralizing evolved HCl using sodium carbonate to prevent side reactions. The product is purified via recrystallization from ethanol/water mixtures .

-

Optimization Tips :

-

Use microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) to reduce reaction time from hours to minutes .

-

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to identify intermediates.

Table 1 : Example Reaction Conditions and Yields

Reactants Solvent Temperature Time Yield 4,6-Dichloro-triazine + MeNH2 Acetone RT 7.5 h 45% Microwave-assisted DMF 120°C 20 min 58%

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR (DMSO-) to confirm methyl group signals at δ 2.9–3.1 ppm (N-CH) and aromatic protons (if applicable) .

- X-ray Crystallography : Analyze crystal packing and hydrogen-bonding patterns (e.g., P2/n space group, monoclinic system) to validate molecular geometry .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 258.1) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity (IARC Class 2B) .

- Solubility Challenges : Prepare DMSO stock solutions (10 mM) for biological assays, but avoid prolonged storage to prevent degradation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry approaches like 3D-QSAR modeling predict the bioactivity of novel triazine derivatives?

- Methodological Answer :

Dataset Preparation : Compile IC values of triazine analogs (e.g., antiproliferative activity against MCF-7 cells) .

Molecular Descriptors : Calculate electrostatic potential maps and hydrophobic regions using Gaussian03.

3D-QSAR Modeling : Use CoMFA or CoMSIA in SYBYL-X to correlate steric/electronic features with activity. For example, bulky substituents at the 6-position enhance binding to kinase targets .

-

Validation : Perform leave-one-out cross-validation (q > 0.5) and external test sets (R > 0.6).

Table 2 : Key 3D-QSAR Parameters for Triazine Derivatives

Compound logP IC (µM) Predicted Activity Derivative A 2.1 12.4 11.8 Derivative B 3.5 8.2 7.9

Q. What methodological strategies address the aqueous solubility limitations of this compound in pharmacological studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400/water (1:1) to achieve 1.2 mg/mL solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI < 0.2) via emulsion-diffusion for sustained release .

- Prodrug Design : Synthesize phosphate esters at the triazine ring to enhance hydrophilicity, with enzymatic cleavage in vivo .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Model Selection : Compare results in 2D monolayers (e.g., MCF-7) vs. 3D spheroids to account for tumor microenvironment effects .

- Dose-Response Analysis : Use Hill slope values to identify off-target effects at high concentrations (>50 µM).

- Mechanistic Studies : Perform RNA-seq to validate gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Q. What synthetic strategies enable structural modifications to enhance anticancer activity?

- Methodological Answer :

- Schiff Base Functionalization : Introduce hydrazone moieties at the 6-position to improve DNA intercalation (e.g., 4-nitrophenyl groups increase cytotoxicity by 3-fold) .

- Heterocyclic Hybrids : Fuse triazine with morpholino rings to enhance kinase inhibition (IC reduction from 15 µM to 4 µM) .

Data Contradiction Analysis

- Example Contradiction : Discrepancies in antiproliferative activity between cell lines.

- Resolution : Normalize data using ATP-based viability assays (CellTiter-Glo) instead of MTT, as triazines may interfere with tetrazolium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.